molecular formula C14H20BrNO2 B6165172 tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate CAS No. 914103-95-0

tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate

Cat. No.: B6165172
CAS No.: 914103-95-0
M. Wt: 314.2
InChI Key:
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Description

tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate: is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl chain and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate typically involves the reaction of 4-(bromomethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques such as recrystallization or column chromatography to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents like potassium permanganate in aqueous or acetone solutions.

    Reduction: Reagents like lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

  • Substituted phenyl derivatives
  • Carboxylic acids or ketones from oxidation
  • Amines from reduction

Scientific Research Applications

Chemistry: tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate involves the reactivity of the bromomethyl group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in various chemical transformations and modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

  • tert-Butyl N-{4-(bromomethyl)phenyl}carbamate
  • tert-Butyl N-{2-bromoethyl}carbamate
  • tert-Butyl N-{4-bromobutyl}carbamate

Comparison: tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is unique due to the presence of both the bromomethyl group and the ethyl chain, which provides distinct reactivity and steric properties compared to similar compounds. The combination of these functional groups allows for versatile applications in organic synthesis and research.

Properties

CAS No.

914103-95-0

Molecular Formula

C14H20BrNO2

Molecular Weight

314.2

Purity

95

Origin of Product

United States

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